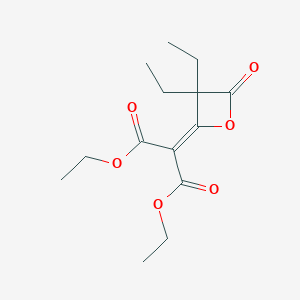
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.
Preparation Methods
The synthesis of N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines in the presence of acetone . This reaction typically requires refluxing conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-inflammatory and anticancer agent Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development
Mechanism of Action
The mechanism of action of N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can be compared with other similar compounds, such as 6-Acetyl-2,3,4,5-tetrahydropyridine and N-(1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-2-dodecylsuccinimide . These compounds share structural similarities but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
90237-94-8 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-(1-acetyl-6-oxo-2,3-dihydropyridin-5-yl)acetamide |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)10-8-4-3-5-11(7(2)13)9(8)14/h4H,3,5H2,1-2H3,(H,10,12) |
InChI Key |
UIVKCSNWUOOEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCN(C1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)


![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)



![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)

